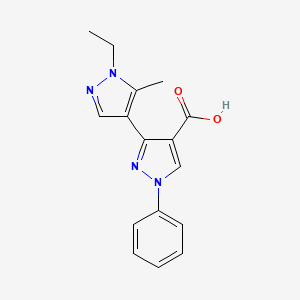

Acide 1'-éthyl-5'-méthyl-1-phényl-1H,1'H-3,4'-bipyrazole-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, which are fused together, and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Applications De Recherche Scientifique

1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

Target of Action

Compounds similar to “1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid” often target enzymes or receptors in the body. These targets play crucial roles in various biological processes .

Mode of Action

The compound might interact with its target by binding to the active site, thereby inhibiting the function of the target. This interaction can lead to changes in the biological processes controlled by the target .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For instance, it might inhibit a pathway involved in inflammation, leading to anti-inflammatory effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to reduced inflammation if it inhibits an inflammatory pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

Fusing the Pyrazole Rings: The two pyrazole rings are then fused together through a cyclization reaction, which can be facilitated by the use of a strong acid or base as a catalyst.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which involves the reaction of the fused pyrazole compound with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions can be facilitated by the use of halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-phenyl-3-methyl-5-pyrazolone: This compound has a similar pyrazole structure but lacks the fused bipyrazole rings and carboxylic acid group.

1,3-diphenyl-1H-pyrazole: This compound has two phenyl groups attached to the pyrazole ring but does not have the fused bipyrazole structure.

4,5-dihydro-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group but lacks the fused bipyrazole rings and additional substituents.

The uniqueness of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid lies in its fused bipyrazole structure and the presence of both ethyl and methyl substituents, which contribute to its distinct chemical and biological properties.

Activité Biologique

1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is a bipyrazole derivative that has garnered attention for its potential biological activities. This compound, identified by the CAS number 1004451-75-5, exhibits a range of pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be described by the molecular formula C15H14N4O and a molecular weight of approximately 266.30 g/mol. The compound features a bipyrazole core with an ethyl and methyl substituent on the nitrogen and phenyl groups, respectively. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O |

| Molecular Weight | 266.30 g/mol |

| CAS Number | 1004451-75-5 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that derivatives of bipyrazoles, including this compound, demonstrate significant antimicrobial activity. In studies comparing various bipyrazole derivatives, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial potency compared to standard antibiotics like ciprofloxacin.

Anticancer Properties

The anticancer potential of 1'-ethyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid has been evaluated against various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects in preclinical models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration for these effects was around 10 µg/mL, indicating its potential as a therapeutic agent in inflammatory diseases.

Research Findings and Case Studies

Several studies have focused on the biological activity of bipyrazole derivatives:

- Antimicrobial Study : A comparative analysis of various bipyrazole compounds showed that those with hydroxyl or methoxy substituents exhibited enhanced antibacterial activity against gram-positive bacteria. The study concluded that structural modifications could significantly influence the biological efficacy of these compounds.

- Cancer Cell Line Study : A recent investigation into the effects of bipyrazole derivatives on human leukemia cell lines reported that certain derivatives led to significant reductions in cell viability (IC50 values ranging from 5 to 20 µM). The study highlighted the importance of further exploring these compounds for their potential use in cancer therapy.

- Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of this compound led to a marked decrease in paw edema and inflammatory markers in serum, supporting its role as an anti-inflammatory agent.

Propriétés

IUPAC Name |

3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-3-19-11(2)13(9-17-19)15-14(16(21)22)10-20(18-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVQVSMZANSYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.